N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
90918-95-9 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
NRMABATWRRFSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods: Industrial production of oxazolines, including N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide, may utilize continuous flow processes. These processes involve the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Reactions with aryl iodides or bromides in the presence of potassium carbonate in DMF, catalyzed by nickel(II) complexes.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Potassium carbonate, DMF, nickel(II) complexes.
Major Products:
Oxidation: Oxazoles.
Substitution: Coupled products with aryl groups.
Scientific Research Applications
Antimicrobial Activity
N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has shown promising results as an antimicrobial agent. Research indicates that compounds in this class exhibit activity against various bacterial strains. A study demonstrated that derivatives of this compound had minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Recent investigations have highlighted the potential of this compound in oncology. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01), suggesting its potential as a therapeutic agent for cancer treatment.
Herbicidal Activity
The compound has also been explored for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop plants.
| Weed Species | Inhibition Rate (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Chenopodium album | 78 |
This selectivity makes it a candidate for developing environmentally friendly herbicides.
Polymer Synthesis
This compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under various environmental conditions.
Experimental Findings:
In a comparative study of polymer blends containing varying concentrations of this compound, those with a higher concentration exhibited increased tensile strength and elongation at break.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide involves its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The dihydrooxazole ring provides a stable environment for metal coordination, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Variations
N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
- Heterocycle : 1,3,4-oxadiazole with a thioxo (S=O) group.
- The indole substituent may influence π-π stacking interactions.
- Applications: Limited data available, but thioxo groups often enhance reactivity in medicinal chemistry .
N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine
- Heterocycle : Oxazoline with a triazine ring.
- Key Differences : The triazine moiety improves metal-chelation capacity, critical for asymmetric catalysis. The tert-butyl group introduces steric bulk, enhancing enantioselectivity.
- Applications : Effective in palladium-catalyzed cross-coupling reactions due to strong metal-ligand interactions .
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides
- Heterocycle : 1,3,4-thiadiazole.
- Key Differences : Sulfur in the thiadiazole ring increases lipophilicity and bioactivity. Arylsulfonyl groups contribute to anti-inflammatory and analgesic properties.
- Applications : Demonstrated 82.85% anti-inflammatory activity in preclinical studies, outperforming traditional NSAIDs .
N-Allyl-N-{2-[(4Z)-4-(2-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-4-methylbenzenesulfonamide
- Heterocycle : Oxazole with a chlorobenzylidene substituent.
- The allyl group on the sulfonamide may reduce steric hindrance.
Comparative Analysis Table
Electronic and Steric Effects
- Oxazoline vs. Oxadiazole/Thiadiazole : Oxazolines provide moderate chelation suitable for catalysis, while thiadiazoles and oxadiazoles prioritize bioactivity via sulfur/nitrogen interactions .
- Substituent Impact : Bulky groups (e.g., tert-butyl in ) improve stereochemical control, whereas electron-withdrawing groups (e.g., chlorobenzylidene in ) modulate redox behavior .
Biological Activity
N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various therapeutic contexts, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.29 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antidiabetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties by interfering with bacterial folate synthesis.
- Potential Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study evaluating various sulfonamide derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Anticancer Activity : A recent investigation into the anticancer properties revealed that this compound can effectively induce apoptosis in breast cancer cell lines (MCF7). Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound at concentrations above 10 µM.
Q & A
Q. What are the common synthetic routes for preparing N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves cyclization reactions to form the oxazoline ring. A key approach is the reaction of a sulfonamide precursor with reagents like carbon disulfide in basic conditions (e.g., ethanolic KOH), followed by ring closure. For example, cyclization of intermediates such as N-(2-bromoethyl)-4-methylbenzenesulfonamide (prepared via nucleophilic substitution) can yield oxazoline derivatives . Similar methods are employed for structurally related compounds, such as thioxo-oxadiazole derivatives synthesized via cyclization with carbon disulfide .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Structural elucidation relies on:
- Spectroscopy : FT-IR (to confirm sulfonamide S=O and oxazoline C=N stretches), - and -NMR (to assign protons and carbons in the oxazoline and aromatic rings) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with parameters like -factor (<0.05) and bond-length accuracy (mean Δ = 0.003 Å) ensuring reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for oxazoline-containing sulfonamide derivatives?
Methodological Answer: Discrepancies in bond lengths or angles may arise from twinning, disorder, or low-resolution data. Strategies include:
- Using SHELXD for robust phase determination and SHELXL for anisotropic refinement of heavy atoms (e.g., sulfur in sulfonamide) .
- Cross-validating results with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts) .
- Employing high-resolution synchrotron data for challenging cases, such as twinned crystals .
Q. What strategies optimize regioselectivity in functionalizing the oxazoline ring for structure-activity studies?
Methodological Answer:
- Stereoselective Synthesis : Chiral auxiliaries (e.g., (4S)-4-propan-2-yl substituents) guide regioselectivity during cyclization, as seen in Carolacton intermediates .
- Protecting Groups : Temporary protection of the sulfonamide NH group prevents unwanted side reactions during oxazoline functionalization .
- Computational Modeling : DFT calculations predict reactive sites on the oxazoline ring, aiding in rational design of analogs .
Q. How can the stability of this compound be analyzed under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Studies : Monitor degradation products via HPLC-MS after exposure to heat (40–60°C), humidity (75% RH), or UV light .
- pH-Dependent Stability : Use -NMR to track hydrolysis of the oxazoline ring in acidic/basic buffers (e.g., pH 2–12) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
